2-[3,4-Dihydro-1(2H)-quinolinyl]-5-methylaniline
Description
Chemical Structure and Key Features 2-[3,4-Dihydro-1(2H)-quinolinyl]-5-methylaniline (molecular formula: C₁₆H₁₈N₂) consists of a 5-methylaniline moiety linked to a partially saturated quinoline ring system (3,4-dihydro-1(2H)-quinolinyl).
The methyl substituent on the aniline ring likely enhances lipophilicity compared to unsubstituted analogs.
Properties
IUPAC Name |
2-(3,4-dihydro-2H-quinolin-1-yl)-5-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c1-12-8-9-16(14(17)11-12)18-10-4-6-13-5-2-3-7-15(13)18/h2-3,5,7-9,11H,4,6,10,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGFFRSPYLXDAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCCC3=CC=CC=C32)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,4-Dihydro-1(2H)-quinolinyl]-5-methylaniline typically involves the cyclization of aniline derivatives with appropriate reagents. One common method is the Doebner-Miller synthesis, which involves the condensation of aniline with aldehydes in the presence of acidic catalysts. The reaction conditions often include heating the mixture to promote cyclization and formation of the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as p-toluenesulfonic acid or Lewis acids like zinc chloride may be employed to facilitate the cyclization process.
Chemical Reactions Analysis
Types of Reactions
2-[3,4-Dihydro-1(2H)-quinolinyl]-5-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
2-[3,4-Dihydro-1(2H)-quinolinyl]-5-methylaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[3,4-Dihydro-1(2H)-quinolinyl]-5-methylaniline involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit enzymes involved in cell signaling pathways, leading to its potential anticancer effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights structural and functional differences between 2-[3,4-Dihydro-1(2H)-quinolinyl]-5-methylaniline and selected analogs:
Key Observations :
- Dihydroquinoline vs.
- Methyl Substitution: The 5-methyl group on the aniline ring increases steric bulk and lipophilicity relative to 4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)aniline, which lacks alkyl substituents .
- Heteroatom Diversity: The thienodioxin system in C₁₂H₁₁NO₂S introduces sulfur and oxygen atoms, enabling unique hydrogen-bonding and electronic interactions absent in the dihydroquinoline-based compound .
Physicochemical and Crystallographic Properties
Solubility and Stability
- This compound: Predicted to exhibit moderate solubility in polar aprotic solvents (e.g., DMSO) due to the amine group and aromatic system. The dihydroquinoline ring may reduce crystallinity compared to fully unsaturated analogs .
- 4-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)aniline: Demonstrates strong intermolecular N–H···O hydrogen bonding in its crystal lattice, enhancing thermal stability and forming c-axis-aligned chains. This contrasts with the weaker C–H···O interactions observed in quinoline derivatives .
Crystallographic Data
| Parameter | This compound | 4-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)aniline |
|---|---|---|
| Space Group | Not reported | P2₁/c |
| Hydrogen Bonding | Not reported | N–H···O (2.09 Å), C–H···O (2.43 Å) |
| Dihedral Angles | Not reported | 12.53° (sulfur-to-benzene ring) |
Biological Activity
2-[3,4-Dihydro-1(2H)-quinolinyl]-5-methylaniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant case studies and research findings.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- DNA Intercalation : The quinoline ring structure allows the compound to intercalate with DNA, disrupting replication and transcription processes. This mechanism is crucial for its anticancer properties.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell signaling pathways, which can lead to apoptosis in cancer cells. This inhibition is particularly relevant in the context of cancer therapeutics.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Studies have demonstrated that this compound can induce cytotoxicity against various cancer cell lines. For instance, it has shown significant inhibitory effects on tumor growth in vitro, with IC50 values indicating potent activity against prostate cancer cells (PC3) and others .
- Cytotoxicity : The compound's cytotoxic effects vary based on its substituents and their positions on the aromatic rings. Methyl substitutions have been shown to influence the overall activity profile significantly .
Table 1: Cytotoxicity Data of this compound
Structure-Activity Relationship (SAR)
The SAR studies reveal that the biological activity of this compound is significantly influenced by its structural modifications:
- Substituent Effects : Variations in the methyl groups on the quinoline ring have shown to modulate cytotoxicity. Compounds with specific para-substituents exhibit enhanced potency against certain cancer types .
- Comparison with Similar Compounds : When compared to other quinoline derivatives, such as 4-hydroxy-2-quinolones and 2,3-dihydroquinolin-4(1H)-ones, this compound stands out due to its unique substitution pattern which enhances its biological profile.
Case Studies
Several studies have investigated the biological implications of this compound:
- In Vitro Studies : A study evaluated the cytotoxic effects of various substituted quinolines, including this compound, demonstrating significant cell death in cancer cell lines through apoptosis pathways .
- Mechanistic Insights : Another research highlighted the compound's ability to inhibit tubulin polymerization at specific concentrations, suggesting a mechanism that interferes with mitotic processes in cancer cells .
Q & A
Q. What are the established synthetic routes for 2-[3,4-Dihydro-1(2H)-quinolinyl]-5-methylaniline, and how can reaction conditions be optimized?
The compound can be synthesized via condensation reactions or nucleophilic substitution. For example, refluxing 2-phenyl-3-amino-4(1H)-quinolinone with aldehydes in methanol yields structurally similar derivatives (65–89% yields), with crystallization occurring during reflux . Nucleophilic substitution strategies, such as those used in synthesizing N-[(2-chloro-6-methylquinolin-3-yl)methyl]aniline, involve activating the quinoline core with electron-withdrawing groups (e.g., chloro substituents) to facilitate amine coupling . Optimization includes solvent selection (methanol for solubility), controlled heating (reflux duration), and stoichiometric ratios of aldehyde/amine reagents .
Q. Which analytical techniques are critical for characterizing this compound and verifying its purity?
Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns on the aniline and dihydroquinoline moieties.
- Mass spectrometry (MS) for molecular ion validation.
- Elemental analysis to ensure stoichiometric consistency.
- IR spectroscopy to identify functional groups (e.g., NH₂ stretches in aniline). Purity verification may require HPLC or recrystallization in solvents like acetic acid for high-purity isolation .
Q. What safety precautions are recommended when handling this compound?
Based on analogous tetralone derivatives, the compound likely has oral toxicity (H302 classification). Precautions include:
- Using PPE (gloves, lab coats, goggles).
- Avoiding ingestion/inhalation (no eating/drinking in the lab).
- Immediate washing with soap/water after skin contact.
- Proper disposal via approved waste facilities .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in reported reaction yields (e.g., 65% vs. 89%) for similar derivatives?
Yield discrepancies often arise from subtle differences in reaction conditions. For example:
- Aldehyde reactivity : Electron-deficient aldehydes may require longer reflux times.
- Solvent purity : Trace water in methanol can inhibit condensation.
- Crystallization kinetics : Rapid cooling may trap impurities, reducing yield. Systematic kinetic studies (e.g., monitoring reaction progress via TLC) and controlled solvent drying can isolate critical variables .
Q. What computational methods can predict the electronic effects of substituents on the dihydroquinoline core?
Density Functional Theory (DFT) calculations can model:
- Electron distribution : Impact of methyl/aniline groups on aromatic π-systems.
- Reactivity hotspots : Nucleophilic/electrophilic regions for functionalization.
- Steric effects : Substituent bulk at the 5-methyl position. Refer to crystallographic data (e.g., bond angles in ) to validate computational models .
Q. How do structural modifications (e.g., bromo or methoxy substituents) influence biological activity in related compounds?
Substituents alter pharmacokinetics and target binding. For example:
Q. Why do some studies report conflicting solubility data for dihydroquinoline derivatives?
Solubility variations stem from:
- Polymorphism : Crystalline vs. amorphous forms.
- pH-dependent ionization : The aniline group’s protonation state (pKa ~4.6) affects aqueous solubility. Standardize testing conditions (e.g., buffer pH, temperature) and characterize solid-state forms via XRD .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
